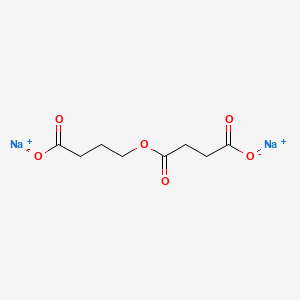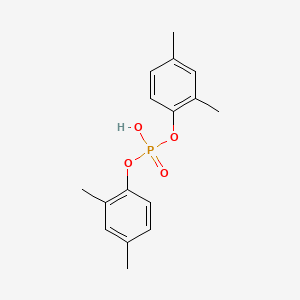
bis(2,4-dimethylphenyl) hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dimethylphenyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2,4-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a catalyst. The reaction proceeds as follows:
Reaction of 2,4-dimethylphenol with POCl₃: This step forms an intermediate, 2,4-dimethylphenyl phosphorodichloridate.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing an appropriate catalyst to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Purification: Using techniques such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions
Bis(2,4-dimethylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,4-dimethylphenyl) phosphate.
Reduction: Reduction reactions can convert it back to its phenol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Bis(2,4-dimethylphenyl) phosphate: From oxidation.
2,4-Dimethylphenol: From reduction.
Substituted Phenyl Phosphates: From substitution reactions.
科学研究应用
Bis(2,4-dimethylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of bis(2,4-dimethylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Another organophosphorus compound with similar applications.
Bis(4-nitrophenyl) hydrogen phosphate: Known for its use in DNA interaction studies.
Uniqueness
Bis(2,4-dimethylphenyl) hydrogen phosphate is unique due to its specific phenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
属性
分子式 |
C16H19O4P |
|---|---|
分子量 |
306.29 g/mol |
IUPAC 名称 |
bis(2,4-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18) |
InChI 键 |
WZXFATKFKFBBKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


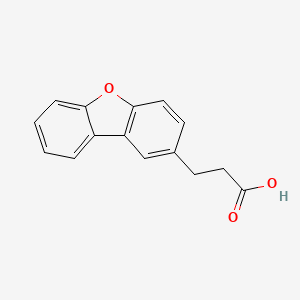
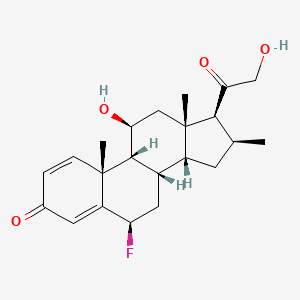
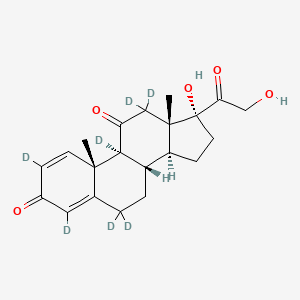
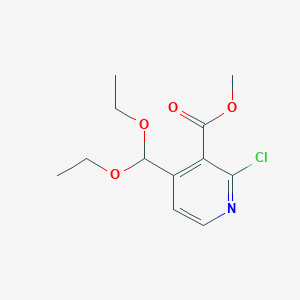
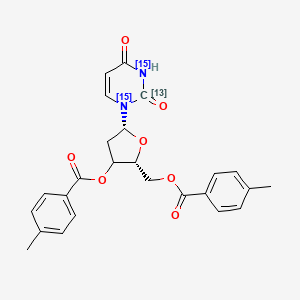
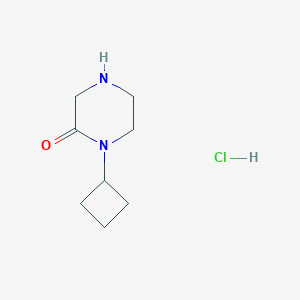
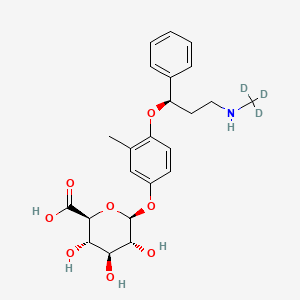
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
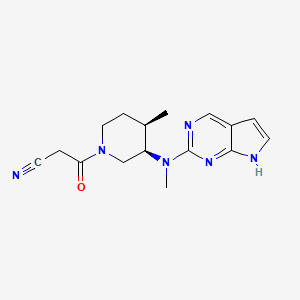


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
